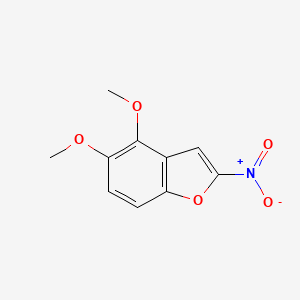
1,10-Dichlorodecane-2,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Dichlorodecane-2,9-dione is an organic compound with the molecular formula C10H16Cl2O2. It is a chlorinated derivative of decane, featuring two chlorine atoms and two ketone groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,10-Dichlorodecane-2,9-dione can be synthesized through the chlorination of decane-2,9-dione. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Dichlorodecane-2,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state compounds, potentially carboxylic acids.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1,10-Dichlorodecane-2,9-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving chlorinated organic compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,10-dichlorodecane-2,9-dione involves its interaction with various molecular targets. The chlorine atoms and ketone groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, affecting the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Dibromodecane-2,9-dione: Similar structure but with bromine atoms instead of chlorine.
1,10-Diiododecane-2,9-dione: Contains iodine atoms, leading to different reactivity.
1,10-Dichlorodecane: Lacks the ketone groups, resulting in different chemical properties.
Uniqueness
1,10-Dichlorodecane-2,9-dione is unique due to the presence of both chlorine atoms and ketone groups, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
65243-80-3 |
|---|---|
Molekularformel |
C10H16Cl2O2 |
Molekulargewicht |
239.14 g/mol |
IUPAC-Name |
1,10-dichlorodecane-2,9-dione |
InChI |
InChI=1S/C10H16Cl2O2/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h1-8H2 |
InChI-Schlüssel |
LLGZUVLMDSSELZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)CCl)CCC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
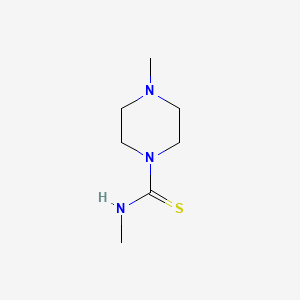
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)


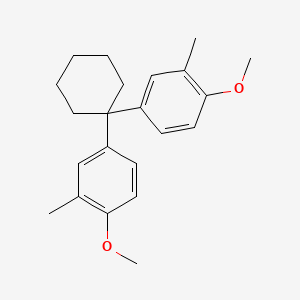
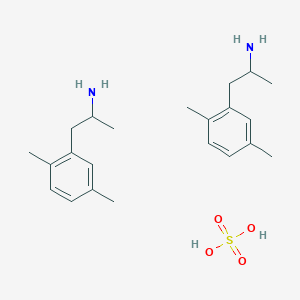
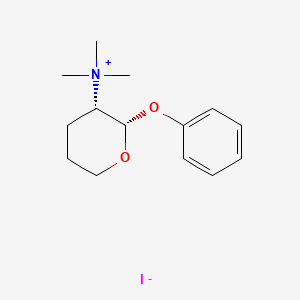
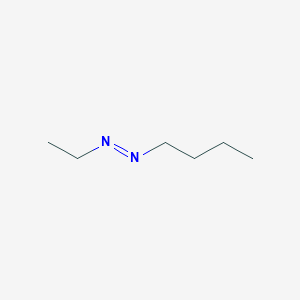
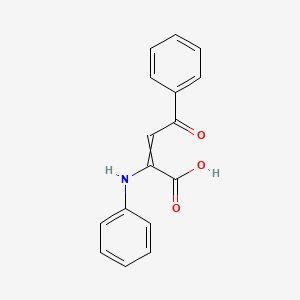
![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)

